Dupracetam

Nootropic pharmacology Cholinergic function Acetylcholine synthesis

Dupracetam (CAS 59776-90-8) is a small-molecule nootropic agent belonging to the piracetam-type racetam class, characterized by a symmetric hydrazide-linked bis(2-oxopyrrolidineacetamide) scaffold. Its INN stem ‘-racetam’ confirms classification as an amide-type cognition enhancer, and it carries an experimental pharmacologic substance status with the FDA UNII code BVM2UGN450.

Molecular Formula C12H18N4O4
Molecular Weight 282.30 g/mol
CAS No. 59776-90-8
Cat. No. B1213309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDupracetam
CAS59776-90-8
Synonyms1,2-bis(2-oxopyrrolidinylacetyl)hydrazine
dupracetam
Molecular FormulaC12H18N4O4
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)NNC(=O)CN2CCCC2=O
InChIInChI=1S/C12H18N4O4/c17-9(7-15-5-1-3-11(15)19)13-14-10(18)8-16-6-2-4-12(16)20/h1-8H2,(H,13,17)(H,14,18)
InChIKeyYPUPYVWSTBYCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dupracetam (CAS 59776-90-8) – Structural & Pharmacological Baseline for Racetam Procurement Decisions


Dupracetam (CAS 59776-90-8) is a small-molecule nootropic agent belonging to the piracetam-type racetam class, characterized by a symmetric hydrazide-linked bis(2-oxopyrrolidineacetamide) scaffold [1]. Its INN stem ‘-racetam’ confirms classification as an amide-type cognition enhancer, and it carries an experimental pharmacologic substance status with the FDA UNII code BVM2UGN450 [2]. The monoisotopic molecular weight is 282.13 Da, and the compound contains two pyrrolidinone rings connected through an acetylhydrazide bridge, a structural feature that differentiates it from monomeric racetams [3].

Why Generic Piracetam or In-Class Racetams Cannot Substitute for Dupracetam in Specialized Research Applications


Although Dupracetam shares the pyrrolidinone pharmacophore with piracetam, aniracetam, oxiracetam, and pramiracetam, the dimeric hydrazide architecture introduces substantive differences in stability, metabolic fate, and pharmacodynamic profile that preclude straightforward interchange. The hydrazide linker confers resistance to uncatalyzed neutral hydrolysis that contrasts with the relatively labile amide bonds in simpler analogs, while its unique metabolic pathway generates 1-methylhydantoin – a metabolite with demonstrated renal proximal tubular cytotoxicity not observed for piracetam or other monomeric racetam metabolites [1]; [2]; [3]. These properties limit direct substitution and influence both experimental design and safety considerations.

Quantitative Evidence Differentiating Dupracetam from Piracetam, Oxiracetam, and Pramiracetam in Validated Assays


In Vivo Efficacy in the Hemicholinium-3 Lethality Model – Broader Dose Range Than Piracetam Alone

In the HC-3 lethality antagonism assay in female CF-1 mice, Dupracetam demonstrated significant protection against HC-3-induced mortality across a broad dose range of 30–300 mg/kg i.p., while Piracetam significantly antagonized lethality only at 100 mg/kg i.p. (a 30 mg/kg dose was ineffective). This indicates Dupracetam offers a ~10-fold wider effective dose window, which is a critical differentiation for cholinergic-targeted studies [1].

Nootropic pharmacology Cholinergic function Acetylcholine synthesis

Chemical Hydrolysis Stability – Resistance to Un-catalyzed Degradation Under Neutral pH

Dupracetam exhibits remarkable resistance to uncatalyzed hydrolysis in neutral aqueous media, remaining stable after 30 hours of continuous heating, while it undergoes complete hydrolysis to 2-oxopyrrolidineacetic acid hydrazide and 2-oxopyrrolidineacetic acid after only 1.5 hours of boiling in acidic media. This contrasts with the relatively facile amide hydrolysis in many simpler racetams and implies superior shelf stability in neutral formulations [1].

Chemical stability Formulation compatibility Pre-analytical sample handling

Unique Metabolite-Mediated Renal Toxicity Risk – Safety Differentiation from Piracetam and Oxiracetam

A distinguishing metabolic liability of Dupracetam is the formation of 1-methylhydantoin, identified as an unexpected renal metabolite in dogs. This metabolite has been shown to be cytotoxic toward renal proximal tubular cells, a toxicity profile not associated with the principal metabolites of piracetam (which is excreted largely unchanged) or oxiracetam. This metabolic bifurcation introduces a unique safety consideration for laboratories conducting long-term or high-dose in vivo studies [1]; [2].

Metabolic safety Renal toxicity In vivo metabolism

Physicochemical Differentiation – Higher Molecular Weight and Altered Lipophilicity vs. Pipecetam Analogues

Dupracetam exhibits a predicted ACD/LogP of -2.24 and a molecular weight of 282.3 Da, compared to piracetam’s LogP of approximately -1.5 and MW of 142.2 Da. The larger, more polar scaffold of Dupracetam implies different blood-brain barrier penetration kinetics and distinct vehicle compatibility (e.g., superior aqueous solubility at neutral pH). While no direct head-to-head permeability data are published, these calculated physicochemical properties suggest Dupracetam will behave differently in lipid bilayer permeation and partitioning assays .

Physicochemical properties Lipophilicity Permeability prediction

Optimal Research and Industrial Deployment Scenarios for Dupracetam Based on Verified Differentiating Evidence


Cholinergic Neurotransmission Research Requiring Broad-Spectrum Racetan Dose-Response

Leveraging Dupracetam’s demonstrated efficacy over a 30–300 mg/kg i.p. dose range in the HC-3 antagonism model [1], laboratories can probe cholinergic function across a wider pharmacodynamic continuum than possible with Piracetam alone. Its ability to protect against hemicholinium-3 lethality at low doses where piracetam fails makes it a preferred tool for dose-ranging studies of central cholinergic tone.

Formulation Stability Testing and Long-Term Storage of Racemic Nootropic Analogs

Dupracetam’s resistance to uncatalyzed hydrolysis following 30 hours of neutral-pH heating [2] recommends it for long-duration stability studies and for use as a standard in coordinating stability-indicating HPLC protocols across collaborative sites assembling racetam benchmark compounds under neutral aqueous conditions.

Drug-Induced Renal Injury Model Development

Dupracetam’s unique metabolic conversion to 1-methylhydantoin, a renal proximal tubular cytotoxin [3]; [4], renders it an appropriate test compound for investigating nephrotoxicity mechanisms and for calibrating screening platforms that aim to detect drug-induced renal adverse effects. In this capacity, Dupracetam serves as a positive control compound with a well-defined toxication pathway absent from the metabolic profiles of piracetam or oxiracetam.

Computational Permeability and DMPK Modeling with Structurally Modified Racetam Ligands

With a predicted LogP of -2.24 and a polar surface area of 99 Ų , Dupracetam provides a valuable outlier data point for in-silico models predicting blood-brain barrier permeation in the racetam series. Its distinct property space relative to piracetam (LogP ~ -1.5; PSA 63 Ų) markedly improves the structural diversity of training sets and aids in modeling permeability partitioning in machine-learning guided drug discovery.

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